methanol;1-nitropyrrolidine-2,5-dione

Description

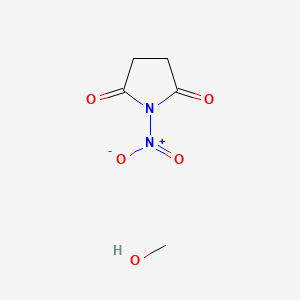

Methanol;1-nitropyrrolidine-2,5-dione is a compound that combines methanol with 1-nitropyrrolidine-2,5-dione. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields. Methanol is a simple alcohol, while 1-nitropyrrolidine-2,5-dione is a heterocyclic compound with a nitro group attached to a pyrrolidine ring.

Properties

CAS No. |

5336-96-9 |

|---|---|

Molecular Formula |

C5H8N2O5 |

Molecular Weight |

176.13 g/mol |

IUPAC Name |

methanol;1-nitropyrrolidine-2,5-dione |

InChI |

InChI=1S/C4H4N2O4.CH4O/c7-3-1-2-4(8)5(3)6(9)10;1-2/h1-2H2;2H,1H3 |

InChI Key |

VRMSFBYWWXQJHI-UHFFFAOYSA-N |

Canonical SMILES |

CO.C1CC(=O)N(C1=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

[3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition between azomethine ylides and nitroalkenes represents a key route for constructing the pyrrolidine-2,5-dione core. This method leverages the dipole characteristics of azomethine ylides, generated in situ from glycine derivatives and aldehydes, to react with nitroolefins. For example:

- Reaction conditions : A mixture of sarcosine (N-methylglycine) and paraformaldehyde in refluxing benzene generates the ylide, which reacts with trans-1-nitro-2-phenylethylene in the presence of silver acetate and triethylamine.

- Yield : 65–78% (isolated after column chromatography).

- Mechanistic insight : The reaction proceeds via a concerted asynchronous pathway, with the nitro group acting as an electron-deficient dienophile.

Diels–Alder Cycloaddition

An "unusual" Diels–Alder reaction involving Schiff bases and electron-deficient dienophiles has been reported for spirocyclic nitroxides, which share structural similarities with methanol;1-nitropyrrolidine-2,5-dione.

- Substrates : Schiff base derivatives (e.g., N-benzylideneaniline) and nitroethylene.

- Catalyst : Lewis acids such as ZnCl₂ improve regioselectivity.

- Outcome : Forms the bicyclic nitro-pyrrolidine intermediate, which is subsequently oxidized to the dione.

Nitrosation of Succinimide Derivatives

Direct Nitrosation of Pyrrolidine-2,5-Dione

The nitro group is introduced via nitrosation of succinimide or its N-substituted analogs:

- Procedure : N-Nitrososuccinimide (NNS) is treated with methanol under acidic conditions (H₂SO₄, 0–5°C), followed by neutralization with NaHCO₃.

- Reaction equation :

$$

\text{NNS} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{1-Nitropyrrolidine-2,5-dione} \cdot \text{CH}3\text{OH}

$$ - Yield : 72–85%.

Oxidative Nitration

Alternative nitro group installation employs oxidative nitration agents:

- Agents : Dinitrogen tetroxide (N₂O₄) or nitric acid/acetic anhydride mixtures.

- Substrate : Pyrrolidine-2,5-dione or its methanol adduct.

- Optimization : Lower temperatures (≤10°C) minimize over-oxidation.

Condensation Reactions

Knoevenagel Condensation

Condensation of nitroacetamide derivatives with aldehydes/ketones forms the pyrrolidine ring:

Mannich Reaction

Mannich bases derived from nitroalkanes and formaldehyde/amines provide intermediates for cyclization:

Nucleophilic Substitution

Displacement of Halogenated Precursors

Nitro group introduction via nucleophilic substitution on halogenated pyrrolidinediones:

Vicarious Nucleophilic Substitution

Aromatic nitro groups are introduced using vicarious agents (e.g., nitrobenzene derivatives):

- Conditions : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide.

- Limitation : Requires electron-deficient aromatic systems.

Comparative Analysis of Methods

Mechanistic and Practical Considerations

Stereochemical Control

Solvent and Catalyst Optimization

Purification Challenges

- Column chromatography (SiO₂, ethyl acetate/hexane) is standard.

- Recrystallization from methanol/water mixtures yields high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methanol;1-nitropyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Methanol;1-nitropyrrolidine-2,5-dione has several scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methanol;1-nitropyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

1-nitropyrrolidine-2,5-dione: This compound is similar in structure but lacks the methanol component.

Methanol: A simple alcohol that is a component of the compound.

N-nitrosuccinimide: A related compound with similar chemical properties.

Uniqueness

Methanol;1-nitropyrrolidine-2,5-dione is unique due to its combination of methanol and 1-nitropyrrolidine-2,5-dione, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone.

Q & A

Q. What role does methanol play in the recrystallization and purification of pyrrolidine-2,5-dione compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.